Selective β1 adrenergic antagonist. Vasodilation mediated by endothelium-dependent mechanisms.
Nebivolol is a potent and selective β1-adrenergic receptor (β1-AR) antagonist (IC50s = 7.41 and 251 nM for β1- and β2-ARs, respectively in a radioligand binding assay using rabbit lung membrane preparations). It is also selective for β1-ARs over serotonin 5-HT1A and 5-HT2, α1- and α2-adrenergic, histamine H1, and dopamine D2 receptors (IC50s = 27.5 and 2,239, 3,162 and >10,000, 5,623, and 10,000 nM, respectively). Nebivolol inhibits cAMP accumulation induced by norepinephrine in primary rat cardiac cells (IC50 = 22 nM) and induces vasodilation in mouse renal arteries via a nitric oxide- and cGMP-dependent mechanism (EC50 = 11.36 μM). It decreases contraction of isolated human left ventricular trabeculae induced by isoproterenol ( IC50 = 7.0 μM) but does not exert intrinsic sympathomimetic activity (ISA). Nebivolol inhibits proliferation of human coronary artery smooth muscle cells (HCASMCs) in the presence and absence of growth factors (IC50s = 6.1, 6.8, 6.4, and 7.7 μM for HCASMCs grown in media containing no growth factor, PDGFBB, basic FGF, and TGF-β1, respectively). Formulations containing nebivolol have been used to treat hypertension.
(S,R,R,R)-nebivolol hydrochloride is a hydrochloride obtained by reaction of (S,R,R,R)-nebivolol with one equivalent of hydrochloric acid. It contains a (S,R,R,R)-nebivolol(1+). It is an enantiomer of a (R,S,S,S)-nebivolol hydrochloride.
A cardioselective ADRENERGIC BETA-1 RECEPTOR ANTAGONIST (beta-blocker) that functions as a VASODILATOR through the endothelial L-arginine/ NITRIC OXIDE system. It is used to manage HYPERTENSION and chronic HEART FAILURE in elderly patients.